2-Amino-5-(2-methylbutan-2-yl)phenol
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Overview
Description
2-Amino-5-(2-methylbutan-2-yl)phenol is an organic compound with the molecular formula C11H17NO It is a derivative of phenol, featuring an amino group at the 2-position and a 2-methylbutan-2-yl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methylbutan-2-yl)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-Aminophenol with 2-Methylbutan-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the original compound.
Scientific Research Applications
2-Amino-5-(2-methylbutan-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methylbutan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylphenol: Similar structure but lacks the 2-methylbutan-2-yl group.
2-Amino-4-methylphenol: Similar structure with a methyl group at the 4-position instead of the 5-position.
2-Amino-3-methylphenol: Similar structure with a methyl group at the 3-position.
Uniqueness
2-Amino-5-(2-methylbutan-2-yl)phenol is unique due to the presence of the bulky 2-methylbutan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological properties.
Properties
CAS No. |
446264-94-4 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-5-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C11H17NO/c1-4-11(2,3)8-5-6-9(12)10(13)7-8/h5-7,13H,4,12H2,1-3H3 |
InChI Key |
WZNVLFGQZNIOMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
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